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Compound of Interest

Compound Name: UCSF924

Cat. No.: B2772362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of UCSF924 analogues, focusing on their

structure-activity relationships (SAR) at the dopamine D4 receptor (D4R). UCSF924 is a potent

and selective partial agonist for the D4R. Recent studies have explored the bioisosteric

replacement of the amide linker in UCSF924 and its analogues with a 1,2,3-triazole moiety to

enhance pharmacokinetic properties such as metabolic stability. This guide summarizes the

key findings from these studies, presenting quantitative data, experimental protocols, and

visual diagrams to facilitate a deeper understanding of the SAR of this important class of

compounds.

Data Presentation: Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of UCSF924, its amide-based

analogues, and their corresponding 1,2,3-triazole bioisosteres for the human dopamine D2, D3,

and D4 receptors. The data is extracted from a key study by Alkhatib et al., which

systematically investigated the impact of this structural modification.[1]
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Compo
und

Linker R Group
D4 Ki
(nM)

D3 Ki
(nM)

D2 Ki
(nM)

D4/D2
Selectiv
ity

D4/D3
Selectiv
ity

UCSF92

4 (1)
Amide H 3.0 >10,000 >10,000 >3333 >3333

Analogue

2
Amide 2-F 2.1 1800 >10,000 >4762 857

Analogue

3
Amide 3-F 1.5 1200 >10,000 >6667 800

Analogue

4
Amide 4-F 2.5 2500 >10,000 >4000 1000

Analogue

5
Amide 3-Cl 1.2 800 >10,000 >8333 667

Analogue

6
Amide 3-CH3 1.8 1500 >10,000 >5556 833

Analogue

7
Amide 3-OCH3 4.5 3000 >10,000 >2222 667

Analogue

14
Triazole 2-F 1.8 1100 >10,000 >5556 611

Analogue

15
Triazole 3-F 1.1 950 >10,000 >9091 864

Analogue

16
Triazole 4-F 2.2 1800 >10,000 >4545 818

Analogue

17
Triazole 3-Cl 0.9 600 >10,000 >11111 667

Analogue

18
Triazole 3-CH3 1.3 1200 >10,000 >7692 923

Analogue

19
Triazole 3-OCH3 3.9 2500 >10,000 >2564 641
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Data sourced from Alkhatib et al.[1]

Key Structure-Activity Relationship Insights
The bioisosteric replacement of the amide linker with a 1,2,3-triazole was well-tolerated and, in

many cases, favorable for maintaining high binding affinity and selectivity for the D4 receptor.[1]

The triazole analogues generally exhibited comparable or slightly improved D4R affinity and

selectivity over their corresponding amide counterparts. This substitution is particularly

advantageous for improving metabolic stability, addressing the issue of amide bond hydrolysis

observed in earlier compounds.[1][2]

Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor
Affinity
This protocol outlines a competitive radioligand binding assay to determine the inhibitor

constant (Ki) of test compounds for the human dopamine D4 receptor.

1. Materials:

Cell Membranes: HEK293 cells stably expressing the human dopamine D4 receptor.
Radioligand: [³H]-Spiperone, a high-affinity antagonist for D2-like receptors.
Test Compounds: UCSF924 analogues at various concentrations.
Non-specific Binding Control: A high concentration of a known D4 ligand (e.g., 10 µM
Haloperidol) to determine background binding.
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
Instrumentation: Scintillation counter, 96-well plates, glass fiber filters.

2. Procedure:

Membrane Preparation:
Culture and harvest CHO or HEK293 cells expressing the D4 receptor.
Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the cell membranes.
Wash the resulting pellet and resuspend it in fresh assay buffer.
Assay Setup:
In a 96-well plate, prepare a reaction mixture containing the cell membranes, a fixed
concentration of [³H]-spiperone, and varying concentrations of the test compound.
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Incubation:
Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow
the binding to reach equilibrium.
Termination and Filtration:
Terminate the reaction by rapid filtration through glass fiber filters. These filters trap the cell
membranes with the bound radioligand while allowing the unbound radioligand to pass
through.
Wash the filters multiple times with ice-cold assay buffer to remove any unbound
radioactivity.
Quantification:
Dry the filters and add a scintillation cocktail.
Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding.
Fit the specific binding data versus the log concentration of the test compound to a one-site
competition model using non-linear regression to determine the IC50 value.
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 +
([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant
for the receptor.

Functional Antagonism Assay (cAMP Inhibition)
This protocol describes a functional assay to determine the antagonist activity of test

compounds at the D4 receptor by measuring their effect on cAMP levels.

1. Materials:

Cell Line: CHO or HEK293 cells stably expressing the human recombinant dopamine D4
receptor.
Test Compounds: UCSF924 analogues at various concentrations.
Agonist: Dopamine or a D2-like receptor agonist (e.g., Quinpirole).
Adenylyl Cyclase Stimulator: Forskolin.
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g.,
HTRF, ELISA).

2. Procedure:
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Cell Culture and Plating:
Culture the D4 receptor-expressing cells and plate them in a 96-well plate, allowing them to
adhere overnight.
Assay:
Wash the cells with assay buffer.
Pre-incubate the cells with varying concentrations of the test compound for a defined period
(e.g., 15-30 minutes).
Add a fixed concentration of dopamine (or another D4 agonist) to the wells.
Simultaneously or shortly after, add a fixed concentration of forskolin to all wells (except the
basal control) to stimulate adenylyl cyclase and induce cAMP production.
Incubate for a specified time (e.g., 30 minutes) at 37°C.
cAMP Measurement:
Lyse the cells according to the cAMP assay kit protocol.
Measure the intracellular cAMP concentration using the chosen detection method.

3. Data Analysis:

Plot the cAMP levels against the log concentration of the antagonist.
Fit the data to a dose-response curve to calculate the IC50 value, which represents the
concentration of the antagonist that inhibits 50% of the agonist-induced response.

Mandatory Visualizations
Caption: Bioisosteric replacement of the amide linker in UCSF924 analogues.
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Caption: Simplified signaling pathway of the Dopamine D4 receptor.
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Experimental Workflow: Radioligand Binding Assay
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Caption: Workflow for determining binding affinity via radioligand assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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